1-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1H-pyrrole-2,5-dione
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Overview
Description
1-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1H-pyrrole-2,5-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and an isoquinoline moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1H-pyrrole-2,5-dione typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include molecular iodine, polyphosphoric acid, and various metal catalysts
Scientific Research Applications
Chemistry: As a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its interactions with DNA and potential as a therapeutic agent.
Medicine: Explored for its cytotoxic activity against cancer cell lines, including A549 lung cancer cells.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as DNA and proteins. It can induce cell death through apoptosis and autophagy by activating specific cell signaling pathways . The presence of methoxy groups enhances its binding affinity to these targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds include:
2-(6,7-dimethoxyisoquinolin-1-yl)benzoic acid: Shares the isoquinoline moiety but differs in the functional groups attached to the aromatic ring.
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide: Contains similar methoxy and isoquinoline groups but has a different core structure. The uniqueness of 1-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H22N2O6/c1-29-19-10-14-7-8-25-17(16(14)12-21(19)31-3)9-15-11-20(30-2)22(32-4)13-18(15)26-23(27)5-6-24(26)28/h5-8,10-13H,9H2,1-4H3 |
InChI Key |
HPETVQQOUDCJHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3N4C(=O)C=CC4=O)OC)OC)OC |
Origin of Product |
United States |
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